molecular formula C22H17N3O B170057 4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 13104-56-8

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B170057
CAS No.: 13104-56-8
M. Wt: 339.4 g/mol
InChI Key: QAEWAYWLMREGRA-UHFFFAOYSA-N
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Description

4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine is a complex organic compound that belongs to the terpyridine family. Terpyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The presence of the 4-methoxyphenyl group enhances the compound’s electronic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2-acetylpyridine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized using a catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

In an industrial setting, the production of 4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Boron tribromide in an inert atmosphere.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product depends on the substituent introduced.

Scientific Research Applications

4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in cancer research.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to bind to DNA.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound can intercalate into the DNA structure, disrupting its function and potentially leading to cell death. This property is being explored for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4’-(4-Methoxyphenyl)-2,2’6’,2’'-terpyridine: Known for its strong metal-binding properties and potential biological applications.

    4’-(4-Methoxyphenyl)-2,2’6’,2’'-bipyridine: Similar structure but with two pyridine rings, used in coordination chemistry.

    4’-(4-Methoxyphenyl)-2,2’6’,2’'-phenanthroline: Contains a phenanthroline moiety, used in DNA binding studies.

Uniqueness

4’-(4-Methoxyphenyl)-2,2’:6’,2’'-terpyridine is unique due to its three pyridine rings, which provide multiple binding sites for metal ions. This makes it more versatile in forming stable complexes compared to similar compounds with fewer pyridine rings.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWAYWLMREGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348145
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13104-56-8
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13104-56-8
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